2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one
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Overview
Description
2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one is a synthetic organic compound that belongs to the class of thiazinanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 3-methylthiazolidine, and 4-pyridin-2-ylpiperazine. The key steps may involve:
Condensation Reaction: Combining 4-methoxybenzaldehyde with 3-methylthiazolidine under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazinanone ring.
Coupling Reaction: The final step involves coupling the thiazinanone with 4-pyridin-2-ylpiperazine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazinanone ring.
Reduction: Reduction reactions could target the imino group or the carbonyl group.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers may study its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)imino-3-methyl-1,3-thiazinan-4-one: Lacks the pyridin-2-ylpiperazine moiety.
3-Methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one: Lacks the 4-methoxyphenyl group.
Uniqueness
The presence of both the 4-methoxyphenyl and pyridin-2-ylpiperazine groups in 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-25-20(28)15-18(31-22(25)24-16-6-8-17(30-2)9-7-16)21(29)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,18H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVWTPKCAOPWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387165 |
Source
|
Record name | 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-78-8 |
Source
|
Record name | 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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